molecular formula C33H46N4O4 B11986965 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}butanamide

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}butanamide

Cat. No.: B11986965
M. Wt: 562.7 g/mol
InChI Key: TYESTKMNARNONU-UHFFFAOYSA-N
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Description

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenoxy group, a morpholine ring, and a pyrazole moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}butanamide involves multiple steps, including the formation of the phenoxy and pyrazole intermediates. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a variety of new compounds.

Scientific Research Applications

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}butanamide has several scientific research applications, including:

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, coatings, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetic acid
  • bis[2,4-bis(2-methylbutan-2-yl)phenyl] [4-(2-methylbutan-2-yl)phenyl] phosphite
  • 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride

Uniqueness

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}butanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.

Properties

Molecular Formula

C33H46N4O4

Molecular Weight

562.7 g/mol

IUPAC Name

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-(3-morpholin-4-yl-5-oxo-4H-pyrazol-1-yl)phenyl]butanamide

InChI

InChI=1S/C33H46N4O4/c1-8-27(41-28-16-11-23(32(4,5)9-2)21-26(28)33(6,7)10-3)31(39)34-24-12-14-25(15-13-24)37-30(38)22-29(35-37)36-17-19-40-20-18-36/h11-16,21,27H,8-10,17-20,22H2,1-7H3,(H,34,39)

InChI Key

TYESTKMNARNONU-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)N2C(=O)CC(=N2)N3CCOCC3)OC4=C(C=C(C=C4)C(C)(C)CC)C(C)(C)CC

Origin of Product

United States

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